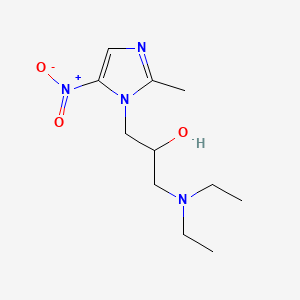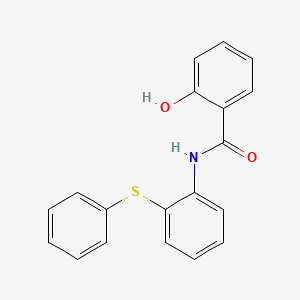
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone is a complex organic compound with the molecular formula C18H28O8 It is characterized by its unique structure, which includes multiple oxygen atoms arranged in a cyclic formation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activity.
類似化合物との比較
Similar Compounds
- 1,5,12,16-Tetraoxacyclodocosane-2,4,13,15-tetrone
- 3,3,14,14-Tetramethyl-1,5,12,16-tetraoxacyclodocosane-6,11,17,22-tetrone
Uniqueness
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone is unique due to its specific arrangement of oxygen atoms and its cyclic structure
特性
CAS番号 |
74783-05-4 |
|---|---|
分子式 |
C18H28O8 |
分子量 |
372.4 g/mol |
IUPAC名 |
1,4,12,15-tetraoxacyclodocosane-5,11,16,22-tetrone |
InChI |
InChI=1S/C18H28O8/c19-15-7-3-1-4-8-16(20)24-12-14-26-18(22)10-6-2-5-9-17(21)25-13-11-23-15/h1-14H2 |
InChIキー |
OXKLPSSLTDBWOB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)OCCOC(=O)CCCCCC(=O)OCCOC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
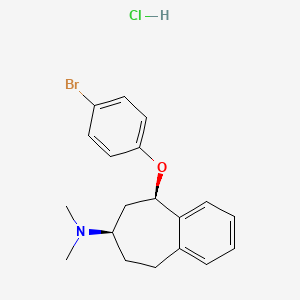

![3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14452023.png)

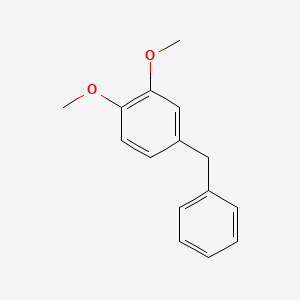
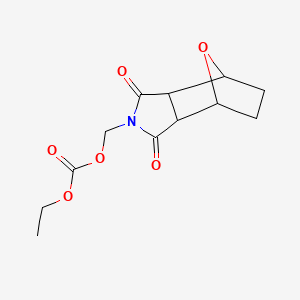
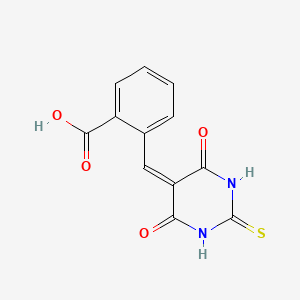
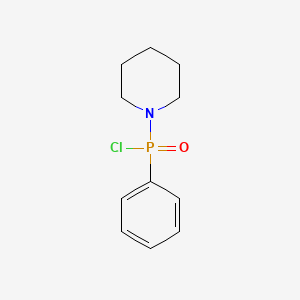
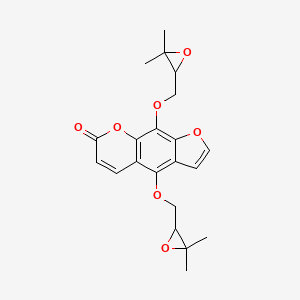
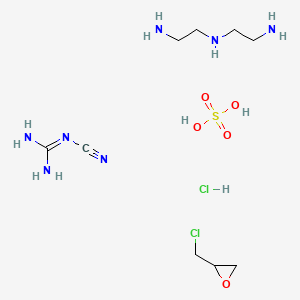
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
